Triphenylene-d12

概要

説明

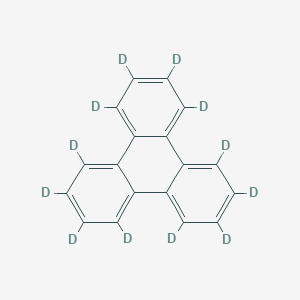

Triphenylene-d12 (C₁₈D₁₂; molecular weight: 240.36) is a fully deuterated analog of triphenylene, a planar polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings . It is widely utilized as an isotopically labeled internal standard or surrogate in environmental and analytical chemistry, particularly for quantifying PAHs and nitro-PAHs in complex matrices like air particulates . Its deuterium substitution at all 12 hydrogen positions enhances its stability and isotopic distinctiveness, making it indispensable in gas chromatography-mass spectrometry (GC-MS) and fluorescence spectroscopy .

Key physical properties include a density of 1.2 g/cm³, boiling point of 425°C, and a fluorescence lifetime of 85 ns in the S₁ excited state . These attributes are critical for its role in photophysical studies and environmental monitoring.

準備方法

Catalytic Deuteration Using Heterogeneous Palladium Systems

Palladium/Carbon (Pd/C) with D₂ Gas

Triphenylene-d12 is synthesized via catalytic deuteration of non-deuterated triphenylene using Pd/C and deuterium gas (D₂). The process involves adsorbing triphenylene onto Pd/C under high-pressure D₂ (5–10 atm) at 150–200°C for 24–48 hours . Isotopic incorporation exceeds 98% due to the efficient H-D exchange at aromatic C-H sites .

Key Parameters:

| Catalyst Loading | Temperature | Pressure | Reaction Time | Isotopic Purity |

|---|---|---|---|---|

| 5–10 wt% Pd/C | 150–200°C | 5–10 atm | 24–48 h | ≥98% |

This method’s limitations include incomplete deuteration of sterically hindered positions and Pd leaching at elevated temperatures .

Dehalogenative Deuteration of Halogenated Precursors

Homogeneous Palladium Catalysis with Zn(OAc)₂

A breakthrough method employs a homogeneous Pd catalyst (Pd(OAc)₂) with Zn(OAc)₂ as an additive to deuterate halogenated triphenylene precursors (e.g., bromotriphenylene). The reaction proceeds under mild conditions (80°C, 1 atm D₂) in tetrahydrofuran (THF), achieving quantitative deuterium incorporation .

Mechanistic Insight:

-

Oxidative Addition: Pd⁰ inserts into the C-Br bond, forming Pd(II)-aryl intermediates.

-

Deuteride Transfer: Zn(OAc)₂ facilitates deuteride transfer from D₂ to Pd(II), yielding Pd(II)-D species.

-

Reductive Elimination: Pd releases deuterated triphenylene, regenerating the catalyst .

Advantages:

Isotopic H-D Exchange via Pd/C-Al-D₂O Systems

Microwave-Assisted Deuteration

A green chemistry approach utilizes Pd/C with aluminum powder in D₂O under microwave irradiation. Triphenylene undergoes H-D exchange at benzylic and aromatic positions via a radical mechanism .

Optimized Conditions:

-

Catalyst: 5% Pd/C + Al powder (1:2 molar ratio).

-

Solvent: D₂O/THF (3:1).

-

Temperature: 120°C (microwave, 30 min).

Table 1: Site-Specific Deuteration Efficiency

Trimerization of Deuterated Benzyne

Palladium-Catalyzed Cyclization

This compound is synthesized by trimerizing deuterated benzyne (C₆D₄) generated from 2-(trimethylsilyl)phenyl triflate and CsF. The reaction occurs in toluene/acetonitrile (3:1) at 110°C for 24 hours, yielding 92% this compound .

Reaction Scheme:

6\text{D}4 \xrightarrow{\text{Pd(dba)}2, \text{P(o-tolyl)}3} \text{this compound} + 3 \text{SiMe}_3\text{F}

Key Features:

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Isotopic Purity | Scalability | Cost Efficiency | Functional Group Tolerance |

|---|

化学反応の分析

Triphenylene-d12 undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of partially hydrogenated derivatives.

科学的研究の応用

Material Science

1.1. Organic Light Emitting Diodes (OLEDs)

Triphenylene derivatives, including Triphenylene-d12, are utilized in the development of OLEDs due to their excellent luminescent properties and ability to form stable thin films. The incorporation of deuterated compounds can enhance the thermal and chemical stability of the materials used in OLEDs, leading to improved device performance and longevity .

1.2. Nanomaterials

this compound is also significant in the synthesis of nanomaterials. Its planar structure allows for effective π-π stacking interactions, which are crucial for creating nanostructured materials with desirable electronic properties. Research has shown that using deuterated versions can influence the crystallinity and morphology of these materials, potentially leading to enhanced conductivity and mechanical strength .

Organic Electronics

2.1. Field-Effect Transistors (FETs)

In organic electronics, this compound is explored as a semiconductor material in FETs. The presence of deuterium alters the vibrational modes of the molecules, which can lead to improved charge transport properties compared to their non-deuterated counterparts. Studies indicate that devices using this compound exhibit higher mobility and stability under operational conditions .

2.2. Photovoltaics

The compound is being investigated for use in organic photovoltaic cells due to its ability to absorb light effectively and convert it into electrical energy. The deuterated form can enhance the photostability of the active layers, making it a promising candidate for next-generation solar cells .

Environmental Studies

3.1. Pollution Monitoring

this compound serves as a tracer in environmental studies, particularly in monitoring polycyclic aromatic hydrocarbons (PAHs) in air and water samples. Its distinct isotopic signature allows researchers to track its behavior in various environmental conditions, providing insights into pollution sources and degradation pathways .

3.2. Toxicology Studies

Research involving this compound has been pivotal in toxicology studies focused on PAHs' effects on human health and ecosystems. Its use as a model compound helps elucidate the mechanisms by which PAHs permeate biological membranes and their subsequent metabolic pathways within organisms .

Case Studies

作用機序

The mechanism of action of triphenylene-d12 involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its aromatic nature enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

類似化合物との比較

Structural and Isotopic Analogues

Triphenylene-d12 belongs to a class of deuterated PAHs, which include phenanthrene-d₁₀ (C₁₄D₁₀), pyrene-d₁₀ (C₁₆D₁₀), and benzo[a]pyrene-d₁₂ (C₂₀D₁₂). Key comparisons are summarized below:

Key Observations:

- Isotopic Effects: Deuteriation reduces vibrational amplitudes, leading to longer fluorescence lifetimes in this compound (85 ns) compared to triphenylene-h12 (63 ns) due to suppressed non-radiative decay pathways . Similar isotopic effects are observed in benzene-d6 but are less pronounced in larger PAHs like pyrene-d10 .

- Structural Rigidity: Unlike nonplanar buckybowls (e.g., sumanene), this compound retains a planar geometry, resulting in symmetry-forbidden S₁←S₀ transitions and vibronic coupling-dominated spectra .

Analytical Performance

- Environmental Analysis: this compound is co-used with phenanthrene-d10 and benzo[a]pyrene-d12 as recovery surrogates. Its high logP (5.91) ensures minimal interference with polar matrices, outperforming smaller deuterated PAHs like acenaphthene-d10 in lipid-rich samples .

- Detection Limits: In GC-MS, this compound exhibits a detection limit of ~0.1 pg/μL, comparable to benzo[a]pyrene-d12 but superior to lighter analogs like fluorene-d10 due to its higher molecular weight and ionization efficiency .

Photophysical Properties

- Spectroscopic Behavior: The S₁←S₀ transition of this compound occurs at 315–340 nm, with vibronic bands shifted by ~10 cm⁻¹ relative to triphenylene-h12 due to deuterium-induced vibrational frequency reductions .

- Comparison with Buckybowls: Sumanene, a curved analog, exhibits allowed S₁←S₀ transitions with shorter lifetimes (<63 ns) due to enhanced non-radiative decay from its nonplanar structure .

Commercial Availability

This compound is marketed by suppliers like CDN Isotopes and Sigma-Aldrich at ~¥18,700/100 mg (Kanto Reagents), making it costlier than phenanthrene-d10 (¥3,000/10 mg) but competitively priced against specialized standards like benzo[ghi]perylene-d12 .

生物活性

Triphenylene-d12 is a deuterated form of triphenylene, a polycyclic aromatic hydrocarbon (PAH) known for its complex biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its toxicity, metabolic pathways, and potential environmental impacts.

Overview of this compound

Triphenylene is composed of four fused benzene rings, making it a member of the PAH family. The introduction of deuterium atoms in this compound alters its physical and chemical properties, which can influence its biological behavior. The compound is often studied for its environmental persistence and potential toxicological effects.

Acute and Chronic Toxicity

Research indicates that PAHs, including this compound, can exhibit significant toxicity through various mechanisms:

- Genotoxicity : Triphenylene and its derivatives can cause DNA damage and mutations. This is primarily due to their metabolic activation, which produces reactive intermediates capable of forming DNA adducts .

- Carcinogenicity : The carcinogenic potential of PAHs is well-documented. Triphenylene has been implicated in cancer development through mechanisms involving oxidative stress and DNA adduct formation .

- Developmental and Reproductive Toxicity : Studies have shown that exposure to PAHs can adversely affect developmental processes in aquatic organisms, leading to teratogenic effects .

Metabolic Pathways

The metabolism of this compound involves several enzymatic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from organisms. However, this metabolic process can also lead to the formation of toxic intermediates that interact with cellular macromolecules:

- Activation : Initial oxidation by cytochrome P450 results in the formation of epoxides.

- Detoxification : Subsequent conjugation with glutathione or glucuronic acid aids in detoxifying these intermediates .

- Reactive Intermediates : Certain metabolites may escape detoxification and bind to DNA, resulting in mutagenic changes.

Environmental Impact

This compound's stability and resistance to degradation make it a persistent environmental contaminant. Its presence in sediments and biota raises concerns regarding ecological health:

- Bioaccumulation : Studies indicate that PAHs can accumulate in aquatic organisms, leading to increased toxicity at higher trophic levels .

- Sediment Quality : The concentration of this compound in sediments has been correlated with adverse biological effects on benthic organisms, indicating its role as a pollutant .

Case Study 1: Sediment Analysis

A study conducted on high mountain lakes revealed significant levels of PAHs, including this compound. The research assessed the toxic effects based on sediment quality guidelines:

| Compound | Concentration (ng/g) | Toxicity Contribution (%) |

|---|---|---|

| Chrysene | 250 | 14 |

| Triphenylene | 150 | 17 |

| Dibenz[a,h]anthracene | 100 | 22 |

The findings indicated that these compounds significantly contributed to sediment toxicity and potential ecological risks .

Case Study 2: Aquatic Toxicity Assessment

In another study focusing on aquatic organisms exposed to sediment contaminated with PAHs, including this compound, researchers observed:

- Increased Mortality Rates : Fish exposed to contaminated sediments showed higher mortality rates compared to control groups.

- Behavioral Changes : Altered swimming patterns were noted, indicative of neurotoxic effects.

These studies underscore the importance of monitoring PAH levels in aquatic environments to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triphenylene-d12, and how is isotopic purity validated?

Methodological Answer: Triphenylene-d12 is typically synthesized via catalytic deuteration of triphenylene using deuterium gas and palladium-based catalysts under controlled conditions. Isotopic purity (≥98% deuteration) is validated using high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>2</sup>H NMR spectroscopy. For instance, the absence of residual proton signals in <sup>1</sup>H NMR at δ 7.5–8.5 ppm confirms successful deuteration. Quantitative analysis via <sup>2</sup>H NMR integration ensures compliance with isotopic labeling standards .

Q. Which analytical techniques are critical for characterizing this compound in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution is the gold standard for detecting Triphenylene-d12 in complex matrices. EPA Method 525.2 outlines protocols for extracting polycyclic aromatic hydrocarbons (PAHs) using solid-phase extraction (SPE), followed by GC-MS quantification with deuterated internal standards (e.g., Chrysene-d12) to correct for matrix effects .

Q. How does this compound serve as an internal standard in PAH quantification?

Methodological Answer: As a deuterated analog, Triphenylene-d12 minimizes ionization variability in mass spectrometry by co-eluting with non-deuterated PAHs. Its use follows the isotope dilution principle, where signal ratios (d12/d0) are calibrated against known concentrations. This method improves accuracy in environmental monitoring, particularly for EPA-regulated PAHs in water and soil .

Q. What are the key considerations for storing and stabilizing this compound in laboratory settings?

Methodological Answer: Store Triphenylene-d12 in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and isotopic exchange. Regular stability testing via UV-Vis spectroscopy (absorbance peaks at 254 nm and 345 nm) and periodic NMR validation ensure long-term integrity. Contamination risks are mitigated by using dedicated glassware and avoiding protonated solvents .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its photophysical properties compared to non-deuterated analogs?

Methodological Answer: Deuteration alters vibrational modes, reducing non-radiative decay rates. Time-resolved fluorescence spectroscopy reveals longer excited-state lifetimes (τ) for Triphenylene-d12 (e.g., τ = 12.3 ns vs. 9.8 ns for triphenylene). Computational studies (DFT/TD-DFT) further correlate isotopic substitution with red-shifted emission spectra, critical for designing optoelectronic materials .

Q. What experimental strategies resolve contradictions in reported solubility parameters for this compound in non-polar solvents?

Methodological Answer: Discrepancies arise from solvent purity and temperature gradients. Use a controlled gravimetric method: saturate solvents (e.g., hexane, toluene) with Triphenylene-d12 at 25°C, filter, and quantify dissolved analyte via UV-Vis. Cross-validate with Hansen solubility parameters (δD, δP, δH) to reconcile literature inconsistencies .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

Methodological Answer: Molecular dynamics (MD) simulations parameterized with experimental log Kow (octanol-water partition coefficient) and Henry’s law constants model adsorption/desorption kinetics on sediment surfaces. QSAR (Quantitative Structure-Activity Relationship) databases further predict biodegradation pathways, validated via microcosm studies with <sup>13</sup>C-labeled analogs .

Q. What methodologies identify isotopic exchange artifacts in this compound during catalytic reactions?

Methodological Answer: Probe exchange using <sup>2</sup>H NMR and kinetic isotope effect (KIE) studies. For example, in hydrogenation reactions, monitor deuterium loss via GC-MS headspace analysis. Control experiments with proton scavengers (e.g., tert-butanol) and inert reaction vessels (Teflon-lined) isolate exchange mechanisms .

Q. How do researchers address signal interference when using this compound in high-throughput screening (HTS)?

Methodological Answer: Implement orthogonal detection methods: LC-MS/MS with MRM (multiple reaction monitoring) for specificity. For fluorescence-based assays, use time-gated detection to exclude background noise. Cross-check against blank matrices spiked with Triphenylene-d12 to validate selectivity .

Q. What frameworks guide the design of studies investigating this compound’s role in PAH toxicity mechanisms?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: “Does Triphenylene-d12 mitigate CYP450-mediated metabolic activation of benzo[a]pyrene in vitro?” Use human hepatocyte models with isotopically labeled substrates and UPLC-HRMS to track metabolite profiles .

特性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBZMMZGDRARJ-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。